Fmoc-3,5-dinitro-L-tyrosine
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Overview
Description
Fmoc-3,5-dinitro-L-tyrosine is a derivative of the amino acid tyrosine, where the phenolic hydroxyl group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the aromatic ring is substituted with two nitro groups at the 3 and 5 positions . This compound is primarily used in peptide synthesis and proteomics studies due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3,5-dinitro-L-tyrosine typically involves the nitration of Fmoc-L-tyrosine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro groups at the 3 and 5 positions of the aromatic ring . The reaction is followed by purification steps such as recrystallization or chromatography to obtain the pure product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Fmoc-3,5-dinitro-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.
Substitution: Piperidine in a solvent like dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of 3,5-diamino derivatives.
Substitution: Formation of deprotected tyrosine derivatives.
Scientific Research Applications
Fmoc-3,5-dinitro-L-tyrosine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and for studying reaction mechanisms.
Biology: In proteomics for the study of protein interactions and modifications.
Industry: Used in the synthesis of specialized peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-3,5-dinitro-L-tyrosine involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The nitro groups on the aromatic ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-nitro-L-tyrosine: Similar structure but with only one nitro group at the 3 position.
Fmoc-L-tyrosine: Lacks the nitro groups, making it less reactive in certain chemical reactions.
Uniqueness
Fmoc-3,5-dinitro-L-tyrosine is unique due to the presence of two nitro groups, which enhance its reactivity and make it suitable for specific applications in peptide synthesis and proteomics .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O9/c28-22-20(26(32)33)10-13(11-21(22)27(34)35)9-19(23(29)30)25-24(31)36-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18-19,28H,9,12H2,(H,25,31)(H,29,30)/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHMVDPPLJEJHZ-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628726 |
Source
|
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195434-42-5 |
Source
|
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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